2-(Chloromethyl)-3-isopropylpyridine
Description
2-(Chloromethyl)-3-isopropylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chloromethyl group at position 2 and an isopropyl group at position 2. This structure imparts unique reactivity and physicochemical properties, making it valuable in pharmaceutical and agrochemical synthesis. The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the bulky isopropyl substituent introduces steric effects that influence regioselectivity in chemical transformations.
Properties
IUPAC Name |
2-(chloromethyl)-3-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(2)8-4-3-5-11-9(8)6-10/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJLPNVRHPOMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-isopropylpyridine can be achieved through several methods. One common method involves the chloromethylation of 3-isopropylpyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process. The use of advanced catalysts and reaction monitoring techniques helps in achieving consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-isopropylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylated or hydroxylated products.
Scientific Research Applications
2-(Chloromethyl)-3-isopropylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-isopropylpyridine involves its interaction with specific molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, potentially leading to changes in their function and activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes chloromethyl-substituted aromatic compounds and pyridine derivatives, enabling indirect comparisons. Below is a detailed analysis:
Chloromethyl-Substituted Aromatics
Benzene, 1-(chloromethyl)-4-nitro ():
This benzene derivative shares a chloromethyl group but lacks the pyridine ring’s electron-deficient nature. The nitro group at position 4 increases polarity and reactivity toward nucleophilic attack compared to 2-(Chloromethyl)-3-isopropylpyridine. However, the absence of steric hindrance (vs. the isopropyl group in the target compound) allows for faster reaction kinetics in substitution reactions .Benzyl chloride ():
A simpler chloromethyl-aromatic compound, benzyl chloride exhibits higher volatility (predicted vapor pressure >10 mmHg) and lower molecular weight (126.58 g/mol) compared to this compound. Its reactivity in alkylation reactions is well-documented, but the pyridine ring in the target compound likely stabilizes transition states differently due to nitrogen’s electron-withdrawing effect .
Pyridine Derivatives
3-Acetylpyridine ():
While lacking a chloromethyl group, 3-acetylpyridine shares the pyridine scaffold. Its acetyl substituent enhances water solubility (estimated >1 g/L) and Log Kow (~0.5), suggesting that this compound may exhibit lower solubility due to the hydrophobic isopropyl group. The acetyl group’s electron-withdrawing nature also contrasts with the electron-donating isopropyl group, altering resonance effects in the pyridine ring .- Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl) (): This compound features a fused aromatic system with halogen substituents. The trifluoromethyl group’s strong electron-withdrawing effect and chlorine’s steric impact provide a benchmark for comparing halogenated pyridines.
Data Table: Comparative Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights | Log Kow (Estimated) |
|---|---|---|---|---|
| This compound | ~169.6 | Chloromethyl, isopropyl | Electrophilic substitution; steric hindrance | ~2.5 (predicted) |
| Benzyl chloride | 126.58 | Chloromethyl | High volatility; SN2 reactivity | ~2.0 |
| 3-Acetylpyridine | 121.14 | Acetyl | Water-soluble; nucleophilic at carbonyl | ~0.5 |
| Benzimidazole derivative | ~255.5 | Cl, CF3 | Electron-deficient; halogen-specific reactions | ~3.2 |
Research Findings and Limitations
- Reactivity Trends : The chloromethyl group in pyridine derivatives shows higher electrophilicity than in benzene analogs due to the nitrogen atom’s electron-withdrawing effect. This is critical in drug design, where pyridine-based alkylating agents are prioritized for targeted delivery .
- Data Gaps: No direct experimental data (e.g., solubility, toxicity) for the target compound are available in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
2-(Chloromethyl)-3-isopropylpyridine is an organic compound belonging to the pyridine family, characterized by its unique structure that includes a chloromethyl group at the second position and an isopropyl group at the third position of the pyridine ring. This compound has garnered significant attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its reactivity stemming from the chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows for modifications of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The specific pathways and molecular targets involved depend on the context of its application.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : The compound has been studied for its potential to inhibit various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by targeting specific cancer cell lines. The mechanism may involve apoptosis induction or inhibition of cell proliferation.
- Enzyme Inhibition : The compound and its derivatives have been investigated for their ability to act as enzyme inhibitors, which could be relevant in treating diseases where specific enzymes play a critical role.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it can be compared with several structurally related compounds:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 2-(Chloromethyl)pyridine | Lacks isopropyl group; more reactive | Less sterically hindered |
| 3-Isopropylpyridine | Lacks chloromethyl group; reduced reactivity | More stable under certain conditions |
| 2-(Bromomethyl)-3-isopropylpyridine | Contains bromine instead of chlorine | Different reactivity due to halogen type |
| 2-(Chloromethyl)-5-methylpyridine | Chloromethyl at a different position | Variation in steric hindrance |
| 2-(Chloromethyl)-6-methylpyridine | Similar structure but different methyl position | Alters electronic properties |
The combination of both chloromethyl and isopropyl groups in this compound provides distinct steric and electronic properties that enhance its biological profile.
Case Studies and Research Findings
Several studies have explored the biological activities of derivatives of this compound:
- Antimicrobial Studies : Research conducted on various derivatives showed significant antimicrobial activity against gram-positive and gram-negative bacteria. For example, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
- Anticancer Activity : In vitro studies on cancer cell lines revealed that certain derivatives induced apoptosis at concentrations lower than those required for cytotoxicity, suggesting a selective mechanism that warrants further investigation.
- Enzyme Inhibition : A study focused on the inhibition of COX enzymes indicated that some derivatives exhibited IC50 values similar to established anti-inflammatory drugs like celecoxib, highlighting their potential as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
